molecular formula C18H27N3O3S B2835725 1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899977-60-7

1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2835725
CAS No.: 899977-60-7
M. Wt: 365.49
InChI Key: DAXLTTLPNDMKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C18H27N3O3S and its molecular weight is 365.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Potential

The synthesis of piperidine derivatives with a quinazoline ring system, including compounds structurally related to the specified chemical, has been investigated for their potential antihypertensive activity. Among these compounds, specific derivatives demonstrated relatively strong hypotension effects in spontaneously hypertensive rat models. This suggests a promising avenue for the development of new antihypertensive agents based on the quinazoline ring system (Takai et al., 1986).

Estrogen Receptor Binding and Anti-proliferative Activity

Another study focused on the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, which shares a conceptual framework with the target compound, for their estrogen receptor binding affinity and anti-proliferative activities. Certain synthesized compounds showed better anti-proliferative activities against human breast cancer cell lines compared to the standard curcumin drug, highlighting the potential of piperidine-quinazoline derivatives in cancer therapy (Parveen et al., 2017).

CGRP Receptor Antagonism

The compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, closely related to the target molecule, was identified as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. Research into its synthesis on a multikilogram scale has been conducted, indicating the potential use of such compounds in treating conditions mediated by the CGRP receptor, such as migraine (Cann et al., 2012).

Novel Synthesis Methods

Research has also been conducted on the convenient synthesis of piperazine substituted quinolones, a category to which the target compound could belong. This research offers insights into methodologies for creating derivatives with potentially varied therapeutic applications, demonstrating the versatility and interest in the chemical scaffold of piperidine-quinazoline derivatives (Fathalla & Pazdera, 2017).

Antimicrobial Activity

Derivatives of the quinazoline ring system have been explored for their antimicrobial activities. Studies involving compounds with structural similarities to the target molecule have shown significant to moderate antimicrobial efficacy against various bacterial and fungal strains, suggesting a potential research direction for antimicrobial drug development (Abdel-Mohsen, 2014).

Properties

IUPAC Name

1-(3-hydroxypropyl)-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c22-12-6-11-21-15-8-3-2-7-14(15)17(19-18(21)24)25-13-16(23)20-9-4-1-5-10-20/h22H,1-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXLTTLPNDMKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.